N,N'-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide)

Catalog No.
S12935122
CAS No.
331973-11-6
M.F
C20H12Cl2F2N2O2
M. Wt
421.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluoroben...

CAS Number

331973-11-6

Product Name

N,N'-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide)

IUPAC Name

N-[2,4-dichloro-5-[(4-fluorobenzoyl)amino]phenyl]-4-fluorobenzamide

Molecular Formula

C20H12Cl2F2N2O2

Molecular Weight

421.2 g/mol

InChI

InChI=1S/C20H12Cl2F2N2O2/c21-15-9-16(22)18(26-20(28)12-3-7-14(24)8-4-12)10-17(15)25-19(27)11-1-5-13(23)6-2-11/h1-10H,(H,25,27)(H,26,28)

InChI Key

CFSZZSJOHNXJEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)NC(=O)C3=CC=C(C=C3)F)F

N,N'-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide) is a synthetic compound characterized by its unique structure, which includes two 4-fluorobenzamide moieties linked by a 4,6-dichlorobenzene-1,3-diyl group. This compound exhibits significant interest in medicinal chemistry and materials science due to its potential biological activities and applications in drug development.

The chemical reactivity of N,N'-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide) can be explored through various reactions typical of amides and aromatic compounds. Possible reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to yield the corresponding amines and carboxylic acids.
  • Nucleophilic Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, potentially introducing new substituents.

N,N'-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide) has been studied for its biological activity, particularly in the context of cancer research and antimicrobial properties. Preliminary studies suggest that this compound may exhibit:

  • Antitumor Activity: Some derivatives of similar structures have shown promise in inhibiting tumor growth.
  • Antimicrobial Properties: The presence of fluorine and chlorine atoms may enhance the compound's ability to disrupt microbial cell membranes.

Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

The synthesis of N,N'-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide) typically involves:

  • Formation of the Dichlorobenzene Intermediate: Starting from commercially available 4,6-dichlorobenzene-1,3-diamine.
  • Amidation Reaction: Reacting the dichlorobenzene intermediate with 4-fluorobenzoyl chloride under basic conditions (e.g., using triethylamine as a base) to form the bis(4-fluorobenzamide).
  • Purification: The crude product is purified through recrystallization or chromatography.

N,N'-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide) has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new anticancer agents or antibiotics.
  • Materials Science: In the formulation of polymers or coatings that require enhanced thermal stability and chemical resistance.

Interaction studies of N,N'-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide) with biological targets can provide insights into its mechanism of action. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes related to disease pathways.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent biological effects.

Several compounds share structural similarities with N,N'-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide). Below is a comparison highlighting its uniqueness:

Compound NameStructureNotable Features
4-FluorobenzenesulfonamideStructureContains a sulfonamide group; used as an antibacterial agent.
2-Chloro-N-(4-fluorophenyl)benzamideStructureChlorine substitution; potential anti-inflammatory properties.
N,N'-bis(2-chloroethyl)-N,N'-dimethylureaStructureUrea derivative; known for its alkylating properties in cancer therapy.

N,N'-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide) is unique due to its dual fluorinated amide structure combined with dichlorinated aromatic connectivity, which may enhance its pharmacological profile compared to other similar compounds.

XLogP3

5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

420.0243893 g/mol

Monoisotopic Mass

420.0243893 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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